molecular formula C13H19NO B1391358 N-[(2-ethoxyphenyl)methyl]cyclobutanamine CAS No. 251086-12-1

N-[(2-ethoxyphenyl)methyl]cyclobutanamine

Cat. No. B1391358
M. Wt: 205.3 g/mol
InChI Key: XWEVXXAEVSVYMS-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]cyclobutanamine is a chemical compound with the molecular formula C13H20ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Antimicrobial Activity

N-[(2-ethoxyphenyl)methyl]cyclobutanamine and similar compounds have shown promise in antimicrobial applications. For instance, a study by Cukurovalı et al. (2002) demonstrated the antimicrobial activities of Schiff base ligands containing cyclobutane and thiazole rings against various microorganisms, highlighting the potential of cyclobutane-based compounds in this field (Cukurovalı et al., 2002).

Synthetic Chemistry Applications

In synthetic chemistry, the structural properties of cyclobutane derivatives, including those similar to N-[(2-ethoxyphenyl)methyl]cyclobutanamine, play a crucial role. Matsuo et al. (2009) explored the use of 3-ethoxycyclobutanones in cycloaddition reactions, demonstrating their utility in creating complex chemical structures (Matsuo et al., 2009).

Cancer Research

Some cyclobutane-containing compounds have shown potential in cancer research. Li et al. (2012) identified new cyclobutane-type norlignans in Peperomia tetraphylla, which were tested for cytotoxic activities against various cancer cell lines, suggesting possible applications in oncology (Li et al., 2012).

Future Directions

The future directions for N-[(2-ethoxyphenyl)methyl]cyclobutanamine are not clear at this time. As it is part of a collection of rare and unique chemicals, it may have potential applications that are yet to be discovered .

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-9-4-3-6-11(13)10-14-12-7-5-8-12/h3-4,6,9,12,14H,2,5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEVXXAEVSVYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667234
Record name N-[(2-Ethoxyphenyl)methyl]cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-ethoxyphenyl)methyl]cyclobutanamine

CAS RN

251086-12-1
Record name N-[(2-Ethoxyphenyl)methyl]cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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